molecular formula C11H9F B070646 1-Fluoro-3-methylazulene CAS No. 180129-02-6

1-Fluoro-3-methylazulene

Cat. No.: B070646
CAS No.: 180129-02-6
M. Wt: 160.19 g/mol
InChI Key: IFIWXFQWXMPQPI-UHFFFAOYSA-N
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Description

1-Fluoro-3-methylazulene is an organic compound with the molecular formula C11H9F. It belongs to the class of azulenes, which are bicyclic aromatic hydrocarbons known for their vibrant blue color.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-3-methylazulene can be synthesized through various methods. One common approach involves the fluorination of 3-methylazulene using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, to ensure selective fluorination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-methylazulene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Fluoro-3-methylazulene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying fluorine’s effects on biological systems.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, including dyes and pigments

Mechanism of Action

The mechanism of action of 1-Fluoro-3-methylazulene involves its interaction with molecular targets through its fluorine atom. The electronegativity of fluorine can influence the compound’s reactivity and binding affinity to various biological molecules. This interaction can modulate biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 1-Fluoro-3-methylazulene is unique due to the combined presence of both a fluorine atom and a methyl group on the azulene ring. This combination imparts distinct chemical properties, such as altered reactivity and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

1-fluoro-3-methylazulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F/c1-8-7-11(12)10-6-4-2-3-5-9(8)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIWXFQWXMPQPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C1=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80570574
Record name 1-Fluoro-3-methylazulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180129-02-6
Record name 1-Fluoro-3-methylazulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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